REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[CH:4]([CH3:11])[CH2:5][CH2:6][CH2:7][C:8](=[O:10])[CH3:9].CC(OC)(C)C.[OH-].[Na+].CC(CC(C)=O)C>P(=O)(O)(O)O>[CH3:1][O:2][C:3](=[O:12])[C@@H:4]([CH3:11])[CH2:5][CH2:6][CH2:7][C:8](=[O:10])[CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(CCCC(C)=O)C)=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)CC(=O)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
P(O)(O)(O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 10° C. for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2.0 g (moisture percentage 56%, enzymatic activity 4028 KU/Kg, reduced by dry product) of immobilized Aspergillus flavus ATCC11492 strain-derived esterase (prepared by a method
|
Type
|
ADDITION
|
Details
|
2003-70471) was added
|
Type
|
TEMPERATURE
|
Details
|
while maintaining pH at 7.5 to 8.0
|
Type
|
FILTRATION
|
Details
|
Thereafter, the reaction solution was filtrated
|
Type
|
FILTRATION
|
Details
|
Radiolite (filtration aid, trade name: manufactured by Showa Chemical Industry Co., Ltd.)
|
Type
|
CUSTOM
|
Details
|
to remove the esterase
|
Type
|
EXTRACTION
|
Details
|
The resultant filtrate was extracted twice with 25 g and 12.5 g of MIBK
|
Type
|
WASH
|
Details
|
washed with 15% saline
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
COC([C@H](CCCC(C)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |